N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
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Overview
Description
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is a compound used in organic synthesis and chemical biology . It is known for its unique bicyclic structure, which makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
The synthesis of N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide involves multiple steps. The starting materials typically include bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and 2-(2-(2-aminoethoxy)ethoxy)ethylamine. The reaction conditions often require the use of coupling agents and solvents to facilitate the formation of the amide bond . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethoxy groups.
Scientific Research Applications
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The aminoethoxy groups can form hydrogen bonds with various biological molecules, influencing their activity. The bicyclic structure provides rigidity, which can affect the binding affinity and specificity of the compound .
Comparison with Similar Compounds
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can be compared with other similar compounds such as:
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)cyclohexane-1-carboxamide: This compound has a similar structure but lacks the bicyclic framework, which can affect its reactivity and applications.
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)benzamide: The aromatic ring in this compound provides different electronic properties compared to the bicyclic structure.
N-(2-(2-(2-aminoethoxy)ethoxy)ethyl)adamantane-1-carboxamide: The adamantane structure offers increased steric hindrance and rigidity, influencing its chemical behavior.
This compound stands out due to its unique bicyclic structure, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c15-3-5-18-7-8-19-6-4-16-14(17)13-10-11-1-2-12(13)9-11/h1-2,11-13H,3-10,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTXNVDTKCPNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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